molecular formula C10H11Cl2NO B1475972 1-(3,5-Dichlorobenzyl)azetidin-3-ol CAS No. 2091734-60-8

1-(3,5-Dichlorobenzyl)azetidin-3-ol

Cat. No. B1475972
CAS RN: 2091734-60-8
M. Wt: 232.1 g/mol
InChI Key: FKDNOFRVTUQAMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-3-ol derivatives has been described in the literature . For instance, a process for the preparation of 1-substituted azetidin-3-ol derivatives involves cyclizing a solution in triethylamine of an aminoalcohol .


Chemical Reactions Analysis

The chemical reactions involving azetidin-3-ol derivatives are diverse. For example, one study describes the oxidation of 1-substituted azetidin-3-ols .

Scientific Research Applications

Synthesis and Process Optimization

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol : This study outlines an optimized synthesis process for 1-benzylazetidin-3-ol, highlighting its role as a key intermediate in producing azetidin-3-ol hydrochloride. The process emphasizes low-cost starting materials and an economical approach for effective production (Reddy et al., 2011).

Chemical Transformations and Reactions

  • Transformation of trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones : Research detailing the conversion of specific azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the synthetic utility of azetidine derivatives in generating valuable chemical structures (Mollet et al., 2011).

Structural Analysis

  • The Crystal and Molecular Structure of l-(Diphenylmethyl)azetidin-3-ol : A study focused on the crystal structure of a related azetidine derivative, contributing to the understanding of its molecular configuration and the potential implications for further chemical modifications (Ramakumar et al., 1977).

Novel Synthesis Approaches

  • Reactivity of N-(omega-haloalkyl)-beta-lactams : This research evaluates the reactivity of certain beta-lactams, leading to the novel synthesis of aziridine derivatives, showcasing the versatility of azetidine-based compounds in organic synthesis (D’hooghe et al., 2008).

Comprehensive Reviews on Azetidines

  • Azetidines, Azetines, and Azetes : A review on the chemistry of azetidines and related compounds, highlighting their stability, reactions, and applications in synthesis, including the oxidation of 3-hydroxyazetidines to form azetidin-3-ones. This paper also discusses the broader utility of these compounds in drug discovery and design (Singh et al., 2008).

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDNOFRVTUQAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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